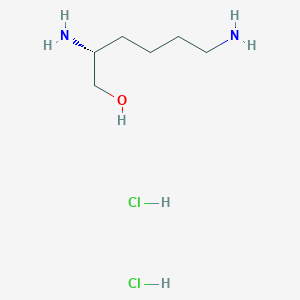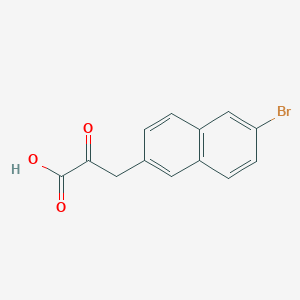
3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, two fluorine atoms, and a carboxylic acid group attached to an isoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination and fluorination of a phenyl ring, followed by the formation of the isoxazole ring and subsequent carboxylation. The reaction conditions often include the use of strong acids, bases, and organic solvents, with careful control of temperature and reaction time to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often incorporating advanced techniques such as automated reaction monitoring and purification systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of alcohols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to the formation of diverse derivatives .
Scientific Research Applications
3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic applications includes investigations into its activity as an enzyme inhibitor or receptor modulator.
Industry: The compound is used in the development of new materials and chemical processes, contributing to advancements in various industrial applications
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Bromo-2,6-difluorophenyl)acetic acid
- 2-Bromo-2-(4-fluorophenyl)acetic acid
- 4-Bromo-2,5-difluorobenzeneboronic acid
Uniqueness
Compared to similar compounds, 3-(4-Bromo-2,5-difluorophenyl)-5-methylisoxazole-4-carboxylic acid stands out due to its isoxazole ring and carboxylic acid group, which confer unique chemical properties and reactivity. These features make it particularly valuable for specific applications in research and industry .
Properties
Molecular Formula |
C11H6BrF2NO3 |
|---|---|
Molecular Weight |
318.07 g/mol |
IUPAC Name |
3-(4-bromo-2,5-difluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H6BrF2NO3/c1-4-9(11(16)17)10(15-18-4)5-2-8(14)6(12)3-7(5)13/h2-3H,1H3,(H,16,17) |
InChI Key |
MFDFDIYMOGYXMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC(=C(C=C2F)Br)F)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


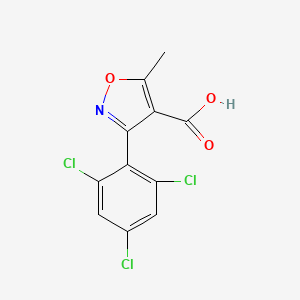
![5,7-Difluoropyrido[3,4-b]pyrazine](/img/structure/B13683105.png)
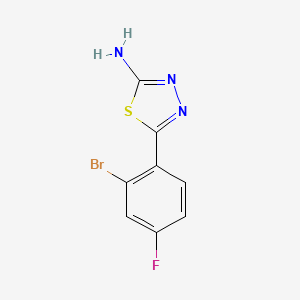
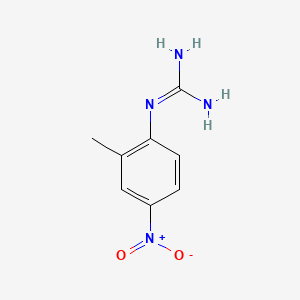
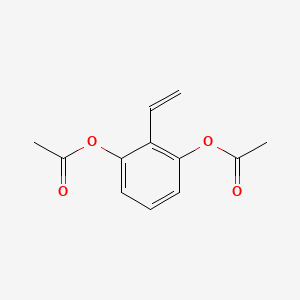
![Methyl 3-[3,4-Bis(benzyloxy)phenyl]-2-hydroxypropanoate](/img/structure/B13683135.png)
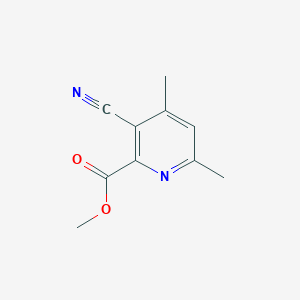
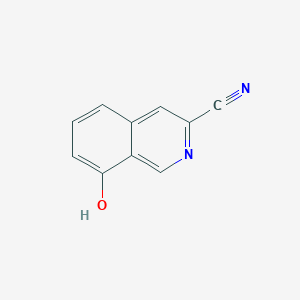
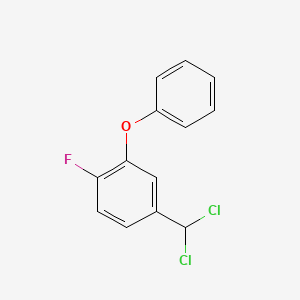
![9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
